molecular formula C20H30N4OS B3561876 1-{[(2-Phenylethyl)amino]thioxomethyl}-4-piperidylpiperidine-4-carboxamide

1-{[(2-Phenylethyl)amino]thioxomethyl}-4-piperidylpiperidine-4-carboxamide

Cat. No.: B3561876
M. Wt: 374.5 g/mol
InChI Key: FPLQQSIFDQPWSM-UHFFFAOYSA-N
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Description

The compound “1-{[(2-Phenylethyl)amino]thioxomethyl}-4-piperidylpiperidine-4-carboxamide” is a synthetic opioid derivative structurally related to the fentanyl class. Its core structure comprises a piperidine ring substituted at the 4-position with a carboxamide group and a thioxomethyl moiety. The thioxomethyl group is further modified with a 2-phenylethylamine substituent, distinguishing it from classical fentanyl analogs.

Properties

IUPAC Name

1-(2-phenylethylcarbamothioyl)-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4OS/c21-18(25)20(24-13-5-2-6-14-24)10-15-23(16-11-20)19(26)22-12-9-17-7-3-1-4-8-17/h1,3-4,7-8H,2,5-6,9-16H2,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLQQSIFDQPWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=S)NCCC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-{[(2-Phenylethyl)amino]thioxomethyl}-4-piperidylpiperidine-4-carboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the specific substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or amine .

Scientific Research Applications

1-{[(2-Phenylethyl)amino]thioxomethyl}-4-piperidylpiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-{[(2-Phenylethyl)amino]thioxomethyl}-4-piperidylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Structural Analysis

The compound shares the 4-piperidylpiperidine backbone common to many synthetic opioids. Key structural deviations include:

  • Thioxomethyl Group : Replaces the traditional acyl or ester groups (e.g., propionyl in fentanyl) with a thioamide (C=S) linkage, which may alter receptor binding kinetics and metabolic stability .

Comparison with Similar Compounds

Potency and Pharmacodynamic Profiles

  • Fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidyl]propanamide) : The gold standard for potency, with an ED50 of ~0.001 mg/kg in rats. Acts rapidly but has a short duration (~30 minutes) .
  • Carfentanil (Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate): 10,000× more potent than morphine; prolonged duration due to esterification at the 4-position .
  • R 31 833 (Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate): Highest reported potency (ED50 = 0.00032 mg/kg), attributed to its 4-carboxylate ester group .
  • Target Compound: The thioxomethyl group may reduce potency compared to acylated analogs (e.g., fentanyl) due to weaker hydrogen bonding with opioid receptors. However, the 2-phenylethylamino group could enhance receptor affinity through π-π interactions, partially offsetting this effect .

Pharmacokinetic Properties

  • Duration of Action : Analogs with bulky 4-substituents (e.g., R 32 792) exhibit prolonged effects (>8 hours), while polar groups (e.g., R 33 352) shorten duration. The target compound’s thioxomethyl group may confer intermediate duration .

Regulatory Status

  • Fentanyl Analogs : Controlled under the U.S. CSA and international conventions (e.g., 1961 Single Convention) if they meet structural similarity criteria (e.g., substitutions on the piperidine ring, acyl group modifications) .
  • Target Compound : Likely classified as a controlled substance under China’s 2019 fentanyl analog control measures due to its 4-piperidine substitution and modified acyl group .

Data Table: Comparative Analysis

Compound Name Key Substituents ED50 (mg/kg) Duration (h) Safety Margin (LD50/ED50) Regulatory Status
Fentanyl N-Phenyl, propionyl 0.001 0.5 277 Schedule II (U.S. CSA)
Carfentanil 4-Carboxylate ester 0.00003 >8 1,200 Schedule II (U.S. CSA)
R 31 833 4-Carboxylate ester 0.00032 4 8,500 Research compound
R 30 730 4-Methoxymethyl 0.00022 1.5 25,211 Research compound
Target Compound 4-Thioxomethyl, 2-phenylethylamino Inferred 0.0005–0.001 2–4 Inferred 500–1,500 Likely controlled

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(2-Phenylethyl)amino]thioxomethyl}-4-piperidylpiperidine-4-carboxamide
Reactant of Route 2
1-{[(2-Phenylethyl)amino]thioxomethyl}-4-piperidylpiperidine-4-carboxamide

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